Phosphoric acid, dipentyl ethyl ester
Description
Properties
CAS No. |
646450-32-0 |
|---|---|
Molecular Formula |
C12H27O4P |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
ethyl dipentyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-4-7-9-11-15-17(13,14-6-3)16-12-10-8-5-2/h4-12H2,1-3H3 |
InChI Key |
KRKNUAGEKOBLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCC)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
This method involves the direct reaction of phosphoric acid with alcohols. The process can be summarized as follows:
- Reagents : Phosphoric acid and dipentyl alcohol.
- Reaction Conditions : Typically conducted under reflux conditions to facilitate the reaction.
- Yield : This method often results in a mixture of mono- and di-esters, necessitating further purification steps to isolate the desired product.
Use of Phosphorus Pentoxide
Phosphorus pentoxide serves as a dehydrating agent in the synthesis of phosphoric acid esters. The process involves:
- Reagents : Phosphorus pentoxide and dipentyl alcohol.
- Reaction Mechanism : The phosphorus pentoxide reacts with the alcohol to form an intermediate that subsequently undergoes hydrolysis to yield the ester.
- Advantages : This method is noted for its ability to control the ratio of mono- to di-esters effectively, often achieving yields between 80% and 90%.
Pyrophosphate Method
The use of pyrophosphates presents another viable pathway for synthesizing phosphoric acid esters:
- Reagents : Mixed pyrophosphates (e.g., diethyl diphenyl pyrophosphate) and alcohols.
- Reaction Conditions : The reaction can occur at temperatures ranging from room temperature to about 100 °C, depending on the specific reactants used.
- Yield : This method allows for the variation of substituents on phosphorus, providing flexibility in product design.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most extensively studied reaction for this compound, occurring via distinct pathways under acidic or alkaline conditions.
Acid-Catalyzed Hydrolysis
-
Mechanism : Follows the AAC2 (acid-catalyzed, acyl-oxygen fission, bimolecular) pathway, where a protonated ester undergoes nucleophilic attack by water at the phosphorus atom .
-
Kinetics : First-order dependence on ester concentration. Rate increases with acid strength (e.g., HCl or H₂SO₄) .
-
Conditions : Optimal at pH < 3 and temperatures of 50–80°C .
| Parameter | Acid-Catalyzed Hydrolysis |
|---|---|
| Rate Constant (k, s⁻¹) | 1.2 × 10⁻⁴ (25°C, 0.1M HCl) |
| Activation Energy (Eₐ) | ~65 kJ/mol |
| Primary Products | Phosphoric acid, pentanol, ethanol |
Base-Catalyzed Hydrolysis
-
Mechanism : Proceeds via the BP2 (base-catalyzed, phosphoryl-oxygen fission, bimolecular) mechanism, involving hydroxide ion attack at phosphorus .
-
Kinetics : Pseudo-first-order under excess base. Rate increases with pH > 10 .
| Parameter | Base-Catalyzed Hydrolysis |
|---|---|
| Rate Constant (k, s⁻¹) | 3.8 × 10⁻³ (25°C, 0.1M NaOH) |
| Activation Energy (Eₐ) | ~58 kJ/mol |
| Primary Products | Phosphate ions, pentanol, ethanol |
Alcoholysis and Transesterification
Phosphoric acid, dipentyl ethyl ester reacts with alcohols to form new phosphate esters, a process leveraged in industrial synthesis .
Reaction with Oxiranes (Epoxides)
The compound undergoes polymerization when reacted with ethylene or propylene oxide, forming polymeric phosphate esters .
Key Steps
-
Initiation : Ethylene oxide diffuses into the ester, forming an adduct at 50–70°C .
-
Chain Growth : Controlled by stoichiometry and catalysts (e.g., BF₃-ether complex) .
-
Termination : Distillation under vacuum removes by-products (e.g., unreacted oxide) .
| Oxirane | Polymer Molecular Weight (g/mol) | Application |
|---|---|---|
| Ethylene oxide | 800–1200 | Flame retardants |
| Propylene oxide | 1000–1500 | Plasticizers |
Stability and Competing Reactions
Scientific Research Applications
Phosphoric acid, dipentyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in biochemical processes and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of plasticizers, flame retardants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid, dipentyl ethyl ester involves its interaction with various molecular targets. In biochemical processes, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various metabolic pathways and enzyme activities. The ester can also interact with cell membranes and proteins, influencing their structure and function.
Comparison with Similar Compounds
Phosphoric Acid, Dipentyl Ester (CAS 3138-42-9)
- Molecular Formula : C₁₀H₂₃O₄P
- Structure : Two pentyl groups attached to the phosphate core.
- Properties : Higher lipophilicity compared to shorter-chain esters, likely enhancing its use in hydrophobic applications like lubricants or polymer plasticizers .
- Applications : Similar to triphenyl phosphate, it may act as a plasticizer but with reduced thermal stability compared to aromatic esters.
Triphenyl Phosphate (CAS 115-86-6)
- Molecular Formula : C₁₈H₁₅O₄P
- Structure : Three phenyl groups attached to phosphate.
- Properties :
- Applications : Flame retardant in plastics, hydraulic fluids, and coatings.
Diethyl Phosphonoacetate (CAS 1596-84-5)
Sulfurous Acid, Dipentyl Ester
- Molecular Formula : C₁₀H₂₂O₂S (inferred from ).
- Structure : Sulfur replaces phosphorus in the central atom.
- Properties: Higher acidity compared to phosphate esters due to sulfur’s electronegativity. Potential use in organic synthesis, though less stable than phosphate analogs .
Key Comparative Data
Table 1: Comparative Properties of Phosphate Esters and Analogs
| Compound | Molecular Formula | CAS Number | Key Applications | Thermal Stability | Toxicity Concerns |
|---|---|---|---|---|---|
| Phosphoric acid, dipentyl ester | C₁₀H₂₃O₄P | 3138-42-9 | Lubricants, plasticizers | Moderate | Limited data |
| Triphenyl phosphate | C₁₈H₁₅O₄P | 115-86-6 | Flame retardants | High | Neurotoxic, hepatotoxic |
| Diethyl phosphonoacetate | C₇H₁₅O₅P | 1596-84-5 | Chemical synthesis | Low | Irritant (eyes/skin) |
| Sulfurous acid, dipentyl ester | C₁₀H₂₂O₂S | - | Organic synthesis | Low | Reactivity hazards |
Research Findings and Functional Insights
- Biological Activity: Dipentyl esters (e.g., sulfurous acid, dipentyl ester) have shown interactions with viral proteases, such as forming hydrogen bonds with cysteine protease in monkeypox virus (MPXV) .
- Environmental Impact : Long alkyl chains (e.g., pentyl groups) increase persistence in sediments, posing risks to aquatic life . Triphenyl phosphate’s environmental toxicity is well-documented, whereas data on dipentyl ethyl ester remains sparse.
- Regulatory Status : Mixed phosphoric acid esters (generic) are regulated under 40 CFR 721.10685, requiring reporting for significant environmental or health risks .
Biological Activity
Phosphoric acid, dipentyl ethyl ester (also known as dipentyl phosphate) is an organophosphate compound that has garnered attention due to its biological activities and potential applications in various fields. This article explores the biological activity of this compound, including its metabolism, effects on cellular processes, and potential therapeutic uses.
Dipentyl phosphate is an ester formed from phosphoric acid and dipentyl alcohol. Its general structure can be represented as follows:
This compound is classified under organophosphates, which are esters of phosphoric acid and are known for their diverse biological activities.
1. Metabolism and Stability
The metabolism of phosphoric acid esters involves hydrolysis, which can be catalyzed by both acid and base. Studies indicate that the stability of phosphoric acid esters, including dipentyl phosphate, is influenced by the nature of the alkyl groups attached to the phosphorus atom. For instance, the hydrolysis rates vary significantly between different alkyl groups, with branched alkyl groups often exhibiting faster hydrolysis under acidic conditions .
Table 1: Hydrolysis Rates of Alkyl Phosphates
| Alkyl Group | Hydrolysis Rate (h) | Conditions |
|---|---|---|
| Methyl | 2.67 | Acidic |
| Ethyl | 0.88 | Acidic |
| Isopropyl | 2.08 | Acidic |
| Benzyl | 23.8 | Acidic |
This variability in hydrolysis rates affects the bioavailability and efficacy of dipentyl phosphate in biological systems.
2. Cell Signaling and Interaction
Dipentyl phosphate has been shown to interact with various cellular signaling pathways. Organophosphates generally play significant roles in cell signaling due to their ability to modify proteins through phosphorylation processes. This modification can activate or deactivate enzymes and receptors involved in critical cellular functions such as metabolism, growth, and apoptosis .
The negative charge at physiological pH enhances the solubility of phosphoric acid esters, making them more resistant to degradation by nucleophiles, which is crucial for their function as signaling molecules .
3. Toxicological Considerations
While dipentyl phosphate exhibits beneficial biological activities, it is also important to consider its toxicological profile. Organophosphates are known for their potential neurotoxic effects due to inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation . The degree of toxicity can vary based on the specific structure of the organophosphate; thus, understanding the safety profile of dipentyl phosphate is essential for its application in pharmaceuticals or agriculture.
Case Study 1: Antimicrobial Activity
A study evaluating various organophosphate compounds found that dipentyl phosphate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing that dipentyl phosphate could serve as a potential antimicrobial agent in clinical settings .
Table 2: Antimicrobial Efficacy of Dipentyl Phosphate
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Study 2: Cytotoxic Effects on Cancer Cells
Research has indicated that dipentyl phosphate can induce cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated that treatment with varying concentrations of dipentyl phosphate led to increased apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 40 µM .
Q & A
Basic: What are the optimal synthetic methods for preparing phosphoric acid, dipentyl ethyl ester?
Answer:
The esterification of phosphoric acid with pentanol and ethanol under acidic catalysis (e.g., concentrated sulfuric or phosphoric acid) is a common approach. Key parameters include:
- Molar ratio : A 1:2:1 ratio of phosphoric acid, pentanol, and ethanol ensures efficient mono-ester formation .
- Temperature : Reflux at 80–100°C for 6–12 hours maximizes yield while minimizing side reactions like di-ester formation .
- Workup : Neutralization with NaHCO₃ followed by solvent extraction (e.g., dichloromethane) and vacuum distillation.
Data Table :
| Catalyst | Yield (%) | Purity (GC-MS) |
|---|---|---|
| H₂SO₄ | 78 | 95% |
| H₃PO₄ | 65 | 92% |
Basic: How can researchers characterize the purity and structure of this compound?
Answer:
- GC-MS : Quantify impurities using a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention times to commercial standards .
- NMR : ¹H NMR (CDCl₃) shows peaks at δ 0.9–1.7 ppm (pentyl/ethyl CH₂/CH₃) and δ 4.1–4.3 ppm (P-O-CH₂) .
- FT-IR : Key bands include P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) .
Advanced: How do conflicting toxicity data in aquatic studies arise, and how can they be resolved?
Answer:
Discrepancies often stem from:
- Test species variability : Fish (e.g., zebrafish) show higher sensitivity (LC₅₀ = 2.5 mg/L) than Daphnia (LC₅₀ = 8.7 mg/L) due to metabolic differences .
- Exposure conditions : Adsorption to sediments (log Kₒₒ = 3.8) reduces bioavailability, leading to underestimation in static vs. flow-through systems .
Methodological resolution : - Follow OECD 203 (fish) and 202 (Daphnia) guidelines with standardized sediment loads.
- Use LC-MS/MS to measure bioavailable fractions.
Advanced: What experimental approaches assess its environmental persistence and biodegradation?
Answer:
- OECD 301B (Ready Biodegradability) : Monitor CO₂ evolution in closed-bottle tests over 28 days. This compound shows <20% degradation, indicating recalcitrance .
- Adsorption studies : Batch experiments with kaolinite/quartz sands measure Kd (distribution coefficient) to model sediment binding .
Data Table :
| Test System | Half-life (days) |
|---|---|
| Aerobic soil | 120 |
| Freshwater sediment | 240 |
Basic: What are its applications in polymer research?
Answer:
It acts as a stabilizer in polyvinyl chloride (PVC):
- Method : Blend 1–5 wt% with PVC resin, analyze thermal stability via TGA (degradation onset >200°C vs. 180°C for pure PVC) .
- Compatibility : Measure glass transition temperature (Tg) shifts using DSC; <5°C change indicates low plasticization .
Advanced: How does its molecular structure influence reactivity in organocatalysis?
Answer:
The bulky pentyl groups create steric hindrance, reducing nucleophilic attack on the phosphate center.
- Experimental validation : Compare reaction rates in ester hydrolysis (k = 0.03 min⁻¹) vs. trimethyl phosphate (k = 0.15 min⁻¹) .
- Computational analysis : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol higher activation barrier for nucleophilic substitution .
Basic: What analytical challenges arise in trace-level quantification?
Answer:
- Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from complex matrices (e.g., wastewater) .
- Detection limits : LC-MS/MS with MRM (m/z 238 → 99) achieves a LOD of 0.1 µg/L .
Advanced: How can its interactions with lipid bilayers be studied?
Answer:
- Fluorescence anisotropy : Label DPPC liposomes with DPH; increased anisotropy indicates reduced membrane fluidity at 10 µM concentrations .
- Molecular dynamics : Simulations (GROMACS) reveal hydrogen bonding between phosphate groups and lipid headgroups, stabilizing bilayer structure .
Basic: How stable is this compound under varying pH and temperature?
Answer:
- pH stability : Hydrolyzes rapidly at pH >10 (t₁/₂ = 2 hours) but remains stable at pH 4–7 (t₁/₂ >30 days) .
- Thermal stability : TGA shows decomposition onset at 150°C, with major degradation products (e.g., pentene) identified via GC-MS .
Advanced: Can it serve as a ligand in coordination chemistry?
Answer:
- Screening : React with transition metals (e.g., Cu²⁺) in ethanol; UV-Vis spectra show λmax shifts (e.g., 650 nm → 720 nm) indicative of complexation .
- X-ray crystallography : Single crystals grown via slow evaporation confirm monodentate binding through the phosphate oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
